3-Methylbut-2-en-1-amine hydrochloride

描述

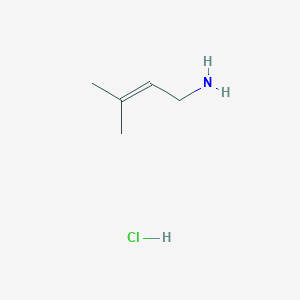

3-Methylbut-2-en-1-amine hydrochloride (CAS: 26728-58-5) is an unsaturated aliphatic amine hydrochloride with a branched allylic structure. Its free base (CAS: 13822-06-5) is a volatile liquid, but the hydrochloride salt enhances stability, allowing storage at 2–8°C under argon . The compound is characterized by a conjugated double bond at the 2-position of the butenyl chain and a methyl substituent on the adjacent carbon (Fig. 1), contributing to its steric and electronic properties.

It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in heterocyclic synthesis (e.g., imidazoles and oxazoloquinolines) . Industrial applications span biotechnology, aerospace, and energy sectors, reflecting its versatility .

属性

IUPAC Name |

3-methylbut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h3H,4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGNQLGJDQJQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949540 | |

| Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26728-58-5 | |

| Record name | 26728-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Reaction Type

A common precursor is 3-methyl-2-butenal or related ketones such as methyl isobutyl ketone (hexone). The amination is often achieved via reductive amination or Leuckart-type synthesis involving formamide and ammonium formate as amine sources.

Representative Method: Reductive Amination Using Formamide and Ammonium Formate

A patented method (CN104788320A) for preparing 1,3-dimethylbutylamine hydrochloride, a closely related compound, provides a reliable synthetic approach adaptable to 3-methylbut-2-en-1-amine hydrochloride:

- Mix methyl isobutyl ketone (hexone), formamide (methane amide), and ammonium formate in a molar ratio of approximately 0.3-0.5 : 1 : 0.5-1.

- Heat the mixture at 120–170°C for 19–21 hours to promote amination.

- After reaction, cool to 35–45°C and perform water extraction to remove impurities, yielding an intermediate oil phase (intermediate product a).

This method yields the primary amine intermediate efficiently under mild conditions with relatively simple operation.

Conversion to Hydrochloride Salt

Reaction with Concentrated Hydrochloric Acid

The intermediate amine is reacted with concentrated hydrochloric acid in a weight ratio of acid to intermediate between 1:2 and 2:5. The mixture is refluxed for 7–9 hours to form the hydrochloride salt.

Purification Steps

- Evaporate the reaction mixture under reduced pressure to dryness, obtaining a crude solid (product b).

- Dissolve product b in water and treat with granular activated carbon (GAC) at 70–80°C for 30–40 minutes to adsorb impurities.

- Filter and concentrate the filtrate to dryness (product c).

- Recrystallize product c from ethyl acetate at 0 to 2°C for 2.5–3.5 hours.

- Wash the filter cake with ethyl acetate and dry at 75–85°C to obtain high-purity this compound.

Reaction Conditions and Yields

| Step | Conditions | Notes |

|---|---|---|

| Amination | 120–170°C, 19–21 h, molar ratio hexone:formamide:ammonium formate = 0.3-0.5:1:0.5-1 | Produces intermediate amine (oil phase) |

| Hydrochloride formation | Reflux with concentrated HCl, 7–9 h, acid:amine 1:2 to 2:5 (weight ratio) | Forms crude hydrochloride salt |

| Purification | GAC treatment at 70–80°C for 30–40 min; recrystallization in ethyl acetate at 0–2°C | Removes impurities, improves purity |

| Drying | 75–85°C | Final product obtained |

Typical yields reported for the hydrochloride salt after purification are around 60–70% relative to starting ketone, with purity exceeding 99% as confirmed by HPLC and NMR analyses.

Analytical Data and Purity Confirmation

- NMR Analysis : Confirms the molecular structure consistent with this compound.

- HPLC Purity : Purity values of 99.1–99.3% have been reported following recrystallization and purification steps.

- Mass Spectrometry : Confirms molecular weight consistent with the hydrochloride salt.

- Elemental Analysis : Matches theoretical values for carbon, hydrogen, and nitrogen content.

An example HPLC purity table from a typical preparation is shown below:

| Retention Time (min) | Area | Area % | Peak Height | Height % |

|---|---|---|---|---|

| Peak 1 | 40,702 | 0.74% | 8,610 | 0.74% |

| Peak 2 (Product) | 4,898,073 | 99.07% | 1,157,586 | 99.07% |

| Peak 3 | 5,239 | 0.11% | 2,305 | 0.20% |

| Total | 4,944,014 | 100% | 1,168,501 | 100% |

Alternative Synthetic Routes and Related Preparations

While direct preparation methods for this compound are limited in literature, related compounds such as 3-methyl-2-butenoic acid and 3-methyl-2-butene aldehyde are prepared via oxidation and rearrangement reactions involving catalysts like copper, chromium, manganese, and cobalt oxides. These intermediates can be further converted to amines through reductive amination.

Another approach involves nucleophilic substitution on chlorinated purine derivatives bearing 3-methylbut-2-en-1-yl side chains, highlighting the importance of obtaining the amine moiety in high purity for downstream applications. However, these methods are more specialized and less direct for the amine hydrochloride salt.

Summary Table of Key Preparation Method (Adapted from CN104788320A)

| Step No. | Process Description | Conditions | Yield/Purity |

|---|---|---|---|

| 1 | Amination of methyl isobutyl ketone | 120–170°C, 19–21 h | Intermediate oil phase obtained |

| 2 | Water extraction to remove impurities | 35–45°C, aqueous extraction | Intermediate purified |

| 3 | Reaction with concentrated HCl | Reflux 7–9 h, acid:amine 1:2–2:5 | Crude hydrochloride salt |

| 4 | Evaporation to dryness | Reduced pressure | Solid crude product |

| 5 | GAC treatment for impurity removal | 70–80°C, 30–40 min | Purified solution |

| 6 | Recrystallization from ethyl acetate | 0–2°C, 2.5–3.5 h | High purity crystals (99+%) |

| 7 | Drying | 75–85°C | Final dry product |

化学反应分析

Types of Reactions: 3-Methylbut-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

Organic Synthesis

3-Methylbut-2-en-1-amine hydrochloride serves as a building block in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural properties allow it to participate in diverse chemical reactions such as oxidation, reduction, and substitution.

Reaction Types

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding amine oxides. |

| Reduction | Can be reduced to form primary amines. |

| Substitution | Amine group participates in nucleophilic substitution reactions. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). The compound's ability to cross the blood-brain barrier suggests possible neurological applications.

Biological Research

In biological studies, this compound has been used to investigate the effects of aliphatic amines on biological systems. It serves as a model compound for understanding similar amines' behavior in biological environments.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μM) against S. aureus | MBC (μM) against E. coli |

|---|---|---|

| IBC | 6.25 | 25 |

| IBC-2 | 12.5 | 50 |

| IBC-3 | 25 | 100 |

These findings highlight the potential of these compounds as antimicrobial agents targeting bacterial cell integrity.

Agricultural Applications

Research has shown that derivatives of this compound can significantly influence plant growth and development by acting as cytokinins.

Cytokinin Bioassays

| Bioassay Type | Effect Observed |

|---|---|

| Tobacco Callus | Growth promotion observed |

| Wheat Leaf Senescence | Delay in senescence |

| Amaranthus Bioassay | Enhanced growth response |

These results suggest that this compound could play a role in agricultural applications, particularly in enhancing crop yields.

Case Study 1: Synthesis of Drug Candidates

A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing novel drug candidates targeting specific biological pathways associated with cancer treatment. The results indicated improved efficacy compared to existing therapies.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of derivatives showed that certain modifications to the base structure enhanced activity against resistant strains of bacteria, suggesting potential for developing new antibiotics.

作用机制

The mechanism of action of 3-Methylbut-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .

相似化合物的比较

Allylamine Hydrochlorides

- 2-Methylprop-2-en-1-amine Hydrochloride : Shorter chain (C4) with a terminal methyl group. Synthesized via Gabriel synthesis from 2-methylprop-2-enyl bromide. Lacks the conjugated branching of 3-methylbut-2-en-1-amine, reducing steric hindrance .

- But-2-en-1-amine Hydrochloride : Linear structure without branching. Lower steric demand increases reactivity in nucleophilic additions compared to 3-methylbut-2-en-1-amine .

- Used in aromatic heterocycle synthesis, whereas 3-methylbut-2-en-1-amine is preferred for aliphatic systems .

Substituted Aliphatic Amines

- Memantine Hydrochloride (CAS: 41100-52-1): A bulky, tricyclic amine used in neurology. Unlike 3-methylbut-2-en-1-amine, its rigidity and cyclic structure limit conformational flexibility, affecting binding to biological targets .

- Chlorphenoxamine Hydrochloride (CAS: 148-65-2): Contains ether and diphenylmethane groups. The extended conjugation and polar groups alter solubility and metabolic stability compared to simpler allylamines .

Physicochemical Properties

Stability and Handling

- 3-Methylbut-2-en-1-amine HCl requires cold storage (2–8°C) and argon to prevent decomposition, whereas linear analogs like but-2-en-1-amine HCl are more stable at ambient conditions .

- The hydrochloride salt reduces volatility compared to the free base, mitigating inhalation risks noted in the SDS for 3-methylbut-2-en-1-amine .

Key Research Findings

- Regioselectivity : The methyl branch in 3-methylbut-2-en-1-amine HCl directs electrophilic attacks to the less hindered terminal alkene carbon, a trait exploited in asymmetric synthesis .

- Biological Relevance : Derivatives of this compound show promise as linchpins for bioactive molecules, particularly in antimicrobial and anticancer agent development .

- Analytical Methods : While HPLC is standard for quantification (e.g., memantine HCl ), UV-spectroscopy and NMR (δ ~9.00 ppm for NH in DMSO-d6 ) are used for structural verification of 3-methylbut-2-en-1-amine HCl.

生物活性

3-Methylbut-2-en-1-amine hydrochloride (CAS No. 26728-58-5), also known as 3-Methyl-2-buten-1-amine hydrochloride, is a chemical compound that has garnered interest in various biological studies due to its potential applications in life sciences. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 121.61 g/mol |

| CAS Number | 26728-58-5 |

| Melting Point | 176-180 °C |

| Boiling Point | 82.5 °C at 760 mmHg |

This compound is characterized by its amine functional group and has been used as a biochemical reagent in various research applications .

Antimicrobial Properties

Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds structurally related to this amine have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for related compounds have been documented, demonstrating their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μM) against S. aureus | MBC (μM) against E. coli |

|---|---|---|

| IBC | 6.25 | 25 |

| IBC-2 | 12.5 | 50 |

| IBC-3 | 25 | 100 |

The data suggests that these compounds can disrupt bacterial cell integrity, potentially targeting the cytoplasmic membrane or cell wall .

Cytokinin Bioassays

Research has also assessed the biological activity of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives in cytokinin bioassays. These studies indicate that the derivatives can significantly influence plant growth and development by acting as cytokinins.

Table 2: Biological Activity in Cytokinin Bioassays

| Bioassay Type | Effect Observed |

|---|---|

| Tobacco Callus | Growth promotion observed |

| Wheat Leaf Senescence | Delay in senescence |

| Amaranthus Bioassay | Enhanced growth response |

These findings highlight the potential role of this compound derivatives in agricultural applications .

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may modulate signaling pathways associated with growth regulation in plants and may interfere with bacterial cell wall synthesis.

Case Studies

A notable study explored the effects of aminocarbazoles and their derivatives on tumor growth inhibition, suggesting that similar amine compounds could potentially activate tumor suppressor genes like p53, leading to reduced proliferation of cancer cells .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-methylbut-2-en-1-amine hydrochloride, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via the Gabriel synthesis starting from 3-methylbut-2-enyl bromide. This involves reacting the bromide with phthalimide under basic conditions, followed by hydrolysis with hydrochloric acid to yield the amine hydrochloride salt . Key factors affecting yield include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of reagents. Impurities such as unreacted phthalimide derivatives are common and require purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹H NMR : Peaks at δ 1.62 (s, 3H, CH₃) and δ 1.56 (s, 3H, CH₃) confirm the methyl groups on the double bond. The vinyl proton (δ 5.15–5.11 ppm) and amine protons (δ 11.62–8.02 ppm) are diagnostic .

- IR Spectroscopy : Stretching vibrations at ~3341 cm⁻¹ (N-H) and 1622 cm⁻¹ (C=C) validate the amine and alkene functionalities .

- Mass Spectrometry : HRMS (ESI) shows a molecular ion peak at m/z 396.1916 (M+H)+ for derivatives, confirming molecular weight .

Q. What safety protocols are recommended for handling this compound?

- Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Answer : The electron-rich double bond in the allylamine structure makes it prone to electrophilic attacks. To control regioselectivity:

- Halocyclization : Use hypervalent iodine reagents (e.g., Koser’s reagent) with LiX (X = Cl, Br) to form cyclic halogenated products. Steric effects from the methyl groups favor addition at the less substituted position .

- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL-derived phosphates) can induce enantioselectivity in downstream reactions .

Q. What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

- Answer : Discrepancies often arise from trace moisture or residual solvents. Mitigation strategies include:

- Karl Fischer Titration : Quantify water content in reagents/solvents.

- GC-MS Headspace Analysis : Detect volatile impurities.

- Reproducibility Testing : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) across labs .

Q. How does this compound serve as a precursor for bioactive compounds?

- Answer : The allylamine scaffold is a linchpin for synthesizing guanidine derivatives with antimicrobial or anticancer activity. For example:

- Guanidine Synthesis : React with 1,3-bis(benzoxycarbonyl)-2-methyl-2-isothiourea in MeCN to form N-substituted guanidines. These show activity against Staphylococcus aureus (MIC = 10–50 μM) .

- Mechanistic Studies : The compound’s rigidity aids in probing enzyme active sites (e.g., amine oxidases) via X-ray crystallography .

Methodological Challenges and Solutions

Q. What optimization strategies improve the scalability of this compound synthesis?

- Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for the exothermic Gabriel synthesis step.

- Green Chemistry : Replace phthalimide with recyclable alternatives (e.g., urethane-protected amines) to reduce waste .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Answer :

- HPLC-UV/ELSD : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Purity >98% is required for in vitro assays .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values (C₅H₁₂ClN: C 43.65%, H 8.78%, N 10.17%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。